molecular formula C5H6N2O3 B7840317 3-(diaminomethylidene)oxolane-2,4-dione

3-(diaminomethylidene)oxolane-2,4-dione

Cat. No.: B7840317
M. Wt: 142.11 g/mol
InChI Key: AUQGGYZRTLGLKQ-UHFFFAOYSA-N
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Description

3-(Diaminomethylidene)oxolane-2,4-dione is a heterocyclic compound characterized by a five-membered oxolane (tetrahydrofuran) ring fused with two ketone groups at positions 2 and 2. This structural feature is critical for its reactivity and biological activity, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

3-(diaminomethylidene)oxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGGYZRTLGLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(diaminomethylidene)oxolane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary based on the reaction conditions and the reagents used .

Scientific Research Applications

3-(diaminomethylidene)oxolane-2,4-dione has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for various research studies. specific details about its applications in these fields are not extensively documented .

Mechanism of Action

The mechanism of action of 3-(diaminomethylidene)oxolane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways involved in its mechanism of action are not well-defined in the current literature .

Comparison with Similar Compounds

3,3-Dimethyloxolane-2,4-dione

  • Structure: Features methyl groups at position 3 instead of the diaminomethylidene group.
  • Purity is reported as 95% (CAS No. G9) .
  • Applications : Methylated derivatives are often used as intermediates in organic synthesis due to their stability.

3-Methylideneoxolane-2,5-dione

  • Structure : Contains a methylidene group at position 3 and a ketone at position 5 instead of 3.
  • Crystallography : Single-crystal X-ray studies confirm a planar oxolane ring with conjugated double bonds, enhancing rigidity .
  • Reactivity: The methylidene group participates in Diels-Alder reactions, unlike the diaminomethylidene group, which may favor nucleophilic interactions.

Heterocyclic Analogues with Functional Guanidine-like Groups

Famotidine

  • Structure: A thiazole-based compound with a diaminomethylidene group (3-[{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}methyl)sulfanyl]-N-sulfamoylpropanimidamide) .
  • Activity : Blocks histamine H₂ receptors, inhibiting gastric acid secretion. The thiazole ring and sulfamoyl group contribute to its pharmacological profile.
  • Comparison: Unlike 3-(diaminomethylidene)oxolane-2,4-dione, famotidine’s thiazole core enhances metabolic stability and target specificity.

Thiazolidine-2,4-dione Derivatives

YPC-21440 and YPC-21817

  • Structure : Thiazolidine-2,4-dione core with substituted imidazo[1,2-b]pyridazine and piperazine groups .
  • Activity : Act as pan-Pim kinase inhibitors, with potency influenced by alkyl chain length in piperazine substituents.
  • Comparison : The thiazolidine ring confers distinct electronic properties compared to oxolane, affecting binding affinity and solubility.

Discussion of Key Findings

  • Structural Influence: The oxolane core in this compound offers conformational flexibility, while the diaminomethylidene group enables hydrogen bonding, a feature absent in methyl- or methylidene-substituted analogues .
  • Biological Potential: Compared to famotidine, the oxolane ring may reduce metabolic degradation but lacks the thiazole-mediated receptor specificity .
  • Synthetic Challenges: Introducing the diaminomethylidene group requires precise conditions to avoid side reactions, as seen in 1-oxazolidine-2,4-dione syntheses .

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